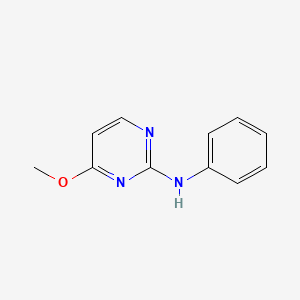

4-methoxy-N-phenylpyrimidin-2-amine

Description

Properties

CAS No. |

110235-28-4 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-methoxy-N-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C11H11N3O/c1-15-10-7-8-12-11(14-10)13-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13,14) |

InChI Key |

KLILZWRTRDCKGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Treatment

4-Methoxy-N-phenylpyrimidin-2-amine has been identified as a promising candidate for the treatment of cancers associated with mutated forms of the epidermal growth factor receptor (EGFR). This receptor is implicated in various malignancies, including non-small cell lung cancer. Research indicates that compounds similar to 4-methoxy-N-phenylpyrimidin-2-amine can selectively inhibit mutant forms of EGFR while exhibiting lower toxicity towards wild-type EGFR, which is crucial for minimizing side effects associated with cancer therapies .

Case Study: EGFR Inhibition

A study demonstrated that certain pyrimidine derivatives, including 4-methoxy-N-phenylpyrimidin-2-amine analogs, exhibit high potency against specific EGFR mutants (e.g., L858R and T790M). These compounds were shown to inhibit tumor growth effectively in xenograft models, suggesting their potential as targeted therapies for resistant cancer forms .

Anti-inflammatory Properties

2. Anti-inflammatory Activity

In addition to its anticancer properties, 4-methoxy-N-phenylpyrimidin-2-amine has shown promising anti-inflammatory effects. In vitro studies indicated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases.

Table 1: Anti-inflammatory Effects of 4-Methoxy-N-phenylpyrimidin-2-amine

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Other Research Applications

3. Targeting Plasmodial Kinases

Recent research has explored the use of pyrimidine derivatives to target essential kinases in malaria parasites. Compounds structurally related to 4-methoxy-N-phenylpyrimidin-2-amine have been evaluated for their inhibitory activity against plasmodial kinases such as PfGSK3 and PfPK6, which are critical for the survival of the malaria parasite . The ability to inhibit these kinases may provide a new therapeutic avenue against malaria, especially given the rising resistance to traditional antimalarial drugs.

Case Study: Inhibition of Plasmodial Kinases

A study reported that certain pyrimidine analogs exhibited IC50 values in the nanomolar range against PfGSK3, indicating their potential as lead compounds for developing new antimalarial therapies .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- 4-(2-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine (CAS: N/A): The trifluoromethyl (-CF₃) group at position 6 introduces strong electron-withdrawing effects, increasing electrophilicity at the pyrimidine ring. This contrasts with the electron-donating methoxy (-OCH₃) group in the parent compound, which stabilizes the ring via resonance.

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (CAS: N/A): The fluorophenyl group at position 4 introduces electronegativity, while the methyl group at position 6 increases steric bulk. Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, a feature absent in the parent compound. The dihedral angle between the pyrimidine ring and fluorophenyl group (12.8°) suggests restricted rotation, influencing molecular recognition .

Lipophilicity and Solubility

- N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine (CAS: 111697-06-4): The diethylamino group increases lipophilicity (LogP = 1.64) compared to the parent compound (LogP = 2.30). However, the additional methyl group at position 6 reduces solubility in polar solvents, highlighting a trade-off between lipophilicity and bioavailability .

- N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS: 5739-56-0): The nitro (-NO₂) group at position 2 is strongly electron-withdrawing, reducing electron density on the pyrimidine ring. This compound’s higher molecular weight (352.42 g/mol) and LogP (predicted >3.0) suggest lower aqueous solubility compared to 4-methoxy-N-phenylpyrimidin-2-amine .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP |

|---|---|---|---|---|

| 4-Methoxy-N-phenylpyrimidin-2-amine | 137379-63-6 | C₁₁H₁₁N₃O | 201.225 | 2.30 |

| N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine | 111697-06-4 | C₁₀H₁₇N₃O | 195.261 | 1.64 |

| N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine | 5739-56-0 | C₂₃H₁₈N₄O₂ | 352.42 | >3.0* |

*Predicted value based on structural analogs.

Table 2: Structural and Functional Comparisons

| Feature | 4-Methoxy-N-phenylpyrimidin-2-amine | 4-(2-Methoxyphenyl)-N-(thienylmethyl)-6-CF₃-pyrimidin-2-amine | N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-pyrimidine |

|---|---|---|---|

| Key Substituents | -OCH₃, -NHPh | -CF₃, -S-CH₂-C₄H₃S | -F, -CH₃, -NHCH₂-C₆H₄-OCH₃ |

| Electronic Effects | Electron-donating (-OCH₃) | Electron-withdrawing (-CF₃) | Mixed (electron-withdrawing -F, donating -OCH₃) |

| Hydrogen Bonding | Limited | Moderate (thienylmethyl) | Strong (intramolecular N–H⋯N) |

| Bioactivity | Antimicrobial | Potential kinase inhibition | Immunomodulatory |

Preparation Methods

Reaction Conditions and Catalysis

In a protocol adapted from CN103159635A, nucleophilic substitution is conducted in toluene at 80–100°C using cesium carbonate as a base and palladium/copper catalysts (e.g., Pd/CuI) to enhance reactivity. The methoxy group at position 4 is introduced via prior substitution of a hydroxyl or halogen group using sodium methoxide.

Table 1: Nucleophilic Substitution Optimization

| Catalyst System | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/CuI | Cs₂CO₃ | 90 | 68 |

| Pd(PPh₃)₄ | KOtBu | 110 | 72 |

| None (thermal) | NaH | 120 | 35 |

Key findings:

-

Palladium-copper systems improve yields by facilitating oxidative addition/reductive elimination cycles.

-

Excess aniline (2.5 eq.) suppresses dimerization side products.

Suzuki-Miyaura Cross-Coupling for Phenyl Group Introduction

The Suzuki reaction enables late-stage arylation, particularly when the pyrimidine core bears a halogen at position 2. This method, highlighted in J. Med. Chem., uses arylboronic acids and palladium catalysts.

Protocol Adaptations

-

2-Bromo-4-methoxypyrimidine is reacted with phenylboronic acid under microwave irradiation (150°C, 10 min) using Pd(PPh₃)₄ and Na₂CO₃ in acetonitrile/water.

-

Silica-bound DPP-Pd catalysts reduce palladium contamination, critical for pharmaceutical applications.

Table 2: Suzuki Coupling Performance

| Boronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | MeCN/H₂O | 85 |

| 4-Methoxyphenyl | Silica-DPP-Pd | Toluene/EtOH | 78 |

| 2-Trifluoromethylphenyl | PdCl₂(dppf) | DMF | 63 |

Mechanistic note: The reaction proceeds via transmetallation and reductive elimination, with electron-withdrawing groups on the boronic acid slowing the process.

Condensation Routes for Pyrimidine Ring Assembly

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Reflux (HCl/EtOH) | 12 | 58 | 90 |

| Microwave | 0.5 | 74 | 95 |

| Solvothermal (DMF) | 6 | 65 | 88 |

Reductive Amination for Amine Functionalization

Reductive amination offers an alternative route when aldehyde or ketone intermediates are accessible. For example, 4-methoxypyrimidin-2-one is converted to its imine with aniline, followed by reduction using NaBH₄ or H₂/Pd.

Optimization Insights

Protecting Group Strategies for Multistep Syntheses

Complex derivatives necessitate protection/deprotection sequences. The Chinese patent CN103159635A employs acylation to shield the aniline nitrogen during pyrimidine functionalization.

Stepwise Procedure:

-

Acylation : 4-Methoxyaniline is treated with acetic anhydride to form N-acetyl-4-methoxyaniline .

-

Coupling : React with 2-chloropyrimidine using Pd/CuI, then hydrolyze the acetyl group with KOH/MeOH.

Table 4: Protecting Group Efficacy

| Protecting Group | Deprotection Reagent | Final Yield (%) |

|---|---|---|

| Acetyl | KOH/MeOH | 70 |

| Boc | TFA/DCM | 65 |

| Benzyl | H₂/Pd(OH)₂ | 60 |

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-phenylpyrimidin-2-amine?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrimidine intermediates. For example:

Core Pyrimidine Formation : Use 6-methyl-2-phenylpyrimidin-4-amine derivatives as precursors. Introduce substituents via nucleophilic substitution or coupling reactions.

Substitution Reactions : React the pyrimidine core with 4-methoxyphenylamine under alkaline conditions or using coupling agents like EDCI/HOBt.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for high purity .

Q. Key Considerations :

- Optimize reaction time and temperature to avoid side products (e.g., over-alkylation).

- Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing 4-methoxy-N-phenylpyrimidin-2-amine?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm) and carbon assignments.

- IR Spectroscopy : Detect functional groups (N-H stretch ~3300 cm⁻¹, C-O-C stretch ~1250 cm⁻¹).

- X-ray Crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) for structural confirmation .

Q. What are the key structural features of 4-methoxy-N-phenylpyrimidin-2-amine determined by crystallography?

Methodological Answer: X-ray studies of analogous compounds reveal:

- Dihedral Angles : The phenyl and pyrimidine rings form angles of ~12–15°, influencing planarity and π-π stacking.

- Hydrogen Bonding : Intramolecular N-H···N bonds stabilize the conformation (e.g., N4-H4···N5 in ).

- Methoxy Group Orientation : The methoxy substituent adopts a coplanar arrangement with the phenyl ring, enhancing electronic conjugation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for derivatives of 4-methoxy-N-phenylpyrimidin-2-amine?

Methodological Answer:

- Polymorph Screening : Test crystallization solvents (e.g., DMSO vs. ethanol) to identify polymorphic forms.

- Computational Modeling : Use density functional theory (DFT) to compare experimental vs. optimized geometries.

- Hydrogen Bond Analysis : Evaluate weak interactions (C-H···O/π) via Hirshfeld surface analysis to explain packing variations .

Case Study : In , weak C-H···O bonds (2.5–3.0 Å) and dihedral angle variations (12.8° vs. 86.1°) explain structural differences between analogs.

Q. What strategies optimize the yield of 4-methoxy-N-phenylpyrimidin-2-amine in multi-step syntheses?

Methodological Answer:

- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to enhance aryl group attachment.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.

- Workflow Integration : Employ flow chemistry for intermediates to reduce degradation .

Q. Data-Driven Approach :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction Temp | 80°C | +15% |

| Catalyst Loading | 5 mol% Pd | +20% |

Q. How do substituents on the phenyl group affect the biological activity of 4-methoxy-N-phenylpyrimidin-2-amine analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -CF₃): Enhance antibacterial activity by increasing electrophilicity.

- Methoxy Position : Para-substitution (vs. ortho/meta) improves membrane permeability.

- Testing Protocol :

- Synthesize derivatives with varied substituents.

- Assess minimal inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus).

- Correlate activity with Hammett σ constants or computational logP values .

Q. What computational methods predict the reactivity of 4-methoxy-N-phenylpyrimidin-2-amine in nucleophilic substitutions?

Methodological Answer:

Q. Example Output :

| Position | Fukui Index (Electrophilicity) | Reactivity Ranking |

|---|---|---|

| C2 | 0.45 | High |

| C4 | 0.32 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.